molecular formula C7H11N3 B13320474 3-Ethyl-6-methylpyridazin-4-amine

3-Ethyl-6-methylpyridazin-4-amine

Cat. No.: B13320474
M. Wt: 137.18 g/mol
InChI Key: ZSQVAYVPUQRXRH-UHFFFAOYSA-N
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Description

3-Ethyl-6-methylpyridazin-4-amine is a heterocyclic compound belonging to the pyridazine family Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-6-methylpyridazin-4-amine typically involves the cyclization of appropriate precursors. One common method is the aza-Diels-Alder reaction, which involves the reaction of 1,2,3-triazines with 1-propynylamines under neutral conditions . This reaction offers high regioselectivity and good functional group compatibility.

Industrial Production Methods: Industrial production methods for this compound may involve the use of scalable cyclization reactions, such as the copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones . These methods are designed to provide high yields and functional group tolerance under mild conditions.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-6-methylpyridazin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed:

    Oxidation: Pyridazinone derivatives.

    Reduction: Various amine derivatives.

    Substitution: Substituted pyridazine compounds with different functional groups.

Scientific Research Applications

3-Ethyl-6-methylpyridazin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl-6-methylpyridazin-4-amine involves its interaction with specific molecular targets. For instance, pyridazine derivatives are known to inhibit calcium ion influx, which is crucial for platelet aggregation . This inhibition can lead to various pharmacological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Uniqueness: 3-Ethyl-6-methylpyridazin-4-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both ethyl and methyl groups on the pyridazine ring can enhance its pharmacological properties and make it a valuable compound for further research and development.

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

3-ethyl-6-methylpyridazin-4-amine

InChI

InChI=1S/C7H11N3/c1-3-7-6(8)4-5(2)9-10-7/h4H,3H2,1-2H3,(H2,8,9)

InChI Key

ZSQVAYVPUQRXRH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(N=N1)C)N

Origin of Product

United States

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